![molecular formula C22H26N4O5S B11627017 3-{1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)carbonyl]hydrazinyl}-N,N-diethylpropanamide](/img/structure/B11627017.png)
3-{1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)carbonyl]hydrazinyl}-N,N-diethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(4-METHOXYBENZOYL)HYDRAZINO]-N,N-DIETHYLPROPANAMIDE is a complex organic compound that features a benzisothiazole ring system with a dioxido functional group, a methoxybenzoyl hydrazino moiety, and a diethylpropanamide side chain
準備方法
The synthesis of 3-[1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(4-METHOXYBENZOYL)HYDRAZINO]-N,N-DIETHYLPROPANAMIDE involves multiple steps, starting with the preparation of the benzisothiazole ring system. The synthetic route typically includes the following steps:
Formation of the Benzisothiazole Ring: The benzisothiazole ring is synthesized through the cyclization of o-aminothiophenol with a suitable carbonyl compound, followed by oxidation to introduce the dioxido functional group.
Attachment of the Methoxybenzoyl Hydrazino Moiety: The methoxybenzoyl hydrazino group is introduced through a hydrazone formation reaction, where the benzisothiazole derivative reacts with 4-methoxybenzoyl hydrazine under acidic or basic conditions.
Introduction of the Diethylpropanamide Side Chain: The final step involves the acylation of the hydrazino derivative with diethylpropanoyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the process.
化学反応の分析
3-[1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(4-METHOXYBENZOYL)HYDRAZINO]-N,N-DIETHYLPROPANAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzisothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The methoxy group on the benzoyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond in the diethylpropanamide side chain can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-[1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(4-METHOXYBENZOYL)HYDRAZINO]-N,N-DIETHYLPROPANAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: It is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in oxidative stress and inflammation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases such as cancer and neurodegenerative disorders, due to its ability to modulate specific molecular pathways.
Industry: The compound is investigated for its use in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-[1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(4-METHOXYBENZOYL)HYDRAZINO]-N,N-DIETHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the modulation of various cellular processes, including oxidative stress response, inflammation, and cell proliferation.
類似化合物との比較
Similar compounds to 3-[1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(4-METHOXYBENZOYL)HYDRAZINO]-N,N-DIETHYLPROPANAMIDE include:
1,2-Benzisothiazol-3(2H)-one,1,1-dioxide: Known for its use as a pesticide and its role as a chemical transformation product in various industrial processes.
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-4-methylpentanoic acid: Studied for its potential biological activity and use in organic synthesis.
[(1,1-Dioxido-1,2-benzisothiazol-3-yl)thio]acetic acid: Used in early discovery research and as a building block for more complex molecules.
The uniqueness of 3-[1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(4-METHOXYBENZOYL)HYDRAZINO]-N,N-DIETHYLPROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C22H26N4O5S |
|---|---|
分子量 |
458.5 g/mol |
IUPAC名 |
3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(4-methoxybenzoyl)amino]amino]-N,N-diethylpropanamide |
InChI |
InChI=1S/C22H26N4O5S/c1-4-25(5-2)20(27)14-15-26(23-22(28)16-10-12-17(31-3)13-11-16)21-18-8-6-7-9-19(18)32(29,30)24-21/h6-13H,4-5,14-15H2,1-3H3,(H,23,28) |
InChIキー |
WERPLCHCHWEPJP-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


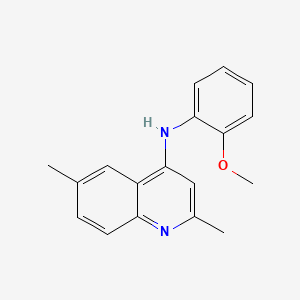
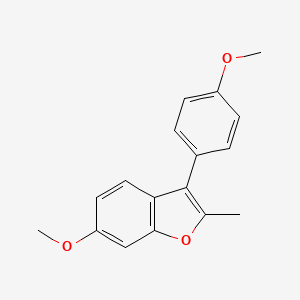
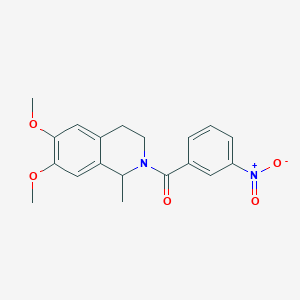
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11626952.png)
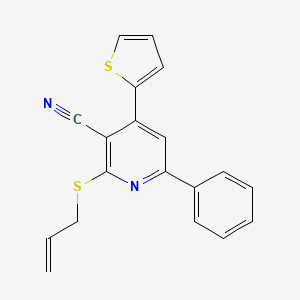
![2-[(2-Oxo-2-phenylethyl)sulfanyl]-3-phenethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one](/img/structure/B11626963.png)
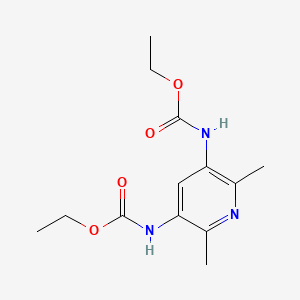
![(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B11626973.png)
![Ethyl 6-[4-(benzyloxy)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate](/img/structure/B11626974.png)

![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626985.png)
![Ethyl 7-[4-(benzyloxy)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11626992.png)
![2-[(Z)-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11626996.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]hexanamide](/img/structure/B11627003.png)
